Tetromycin B Exhibits Potent and Selective Inhibition of Rhodesain and Falcipain-2
Tetromycin B demonstrates significant selectivity for parasitic cysteine proteases over human cathepsins. It inhibits rhodesain with a Ki of 0.62 μM and falcipain-2 with a Ki of 1.42 μM. In contrast, its inhibitory activity against the human cathepsins L and B is markedly weaker, with Ki values of 32.5 μM and 1.59 μM, respectively [1]. This selectivity profile is not observed for other tetromycin derivatives (1-4), which show varied or reduced potency against these targets [1].
| Evidence Dimension | Inhibitory constant (Ki) |
|---|---|
| Target Compound Data | Ki = 0.62 μM (rhodesain); 1.42 μM (falcipain-2); 32.5 μM (cathepsin L); 1.59 μM (cathepsin B) |
| Comparator Or Baseline | Tetromycin derivatives 1-4: Ki values ranging from 2.9 to >100 μM for rhodesain and falcipain-2 [1] |
| Quantified Difference | Tetromycin B is up to >160-fold more potent than derivatives 1-4 against rhodesain; up to >70-fold more potent against falcipain-2. |
| Conditions | In vitro enzyme inhibition assays using recombinant proteases |
Why This Matters
This selectivity profile makes Tetromycin B the preferred compound for studies targeting parasitic proteases while minimizing off-target effects on human cathepsins.
- [1] Pimentel-Elardo SM, Buback V, Gulder TAM, Bugni TS, Reppart J, Bringmann G, Hentschel U. New Tetromycin Derivatives with Anti-Trypanosomal and Protease Inhibitory Activities. Marine Drugs. 2011;9(10):1682-1697. doi:10.3390/md9101682. View Source
